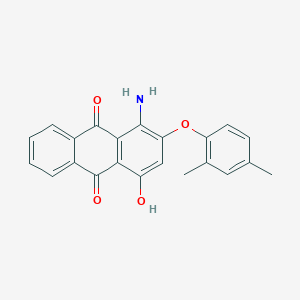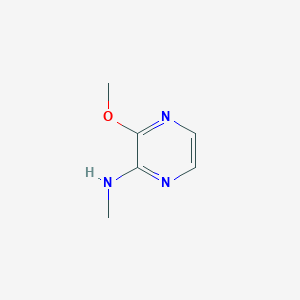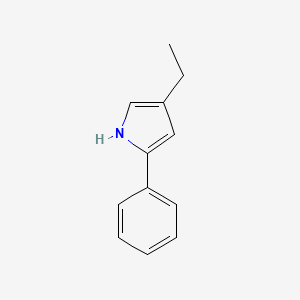
1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used in dyes and pigments. This particular compound is notable for its unique structure, which includes an amino group, a phenoxy group, and a hydroxy group attached to the anthracene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione typically involves the reaction of 1-amino-2-halogeno-4-hydroxyanthraquinone with a phenol compound in a sulfolane solvent. The reaction is carried out in the presence of an acid-binding agent at a temperature of 50°C or higher . This method ensures high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high throughput. The process may also involve additional purification steps to remove any impurities and achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and their derivatives.
Substitution: Various substituted anthraquinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethylaniline: A primary arylamine used in the production of dyes and pesticides.
1-Amino-2-phenoxy-4-hydroxyanthraquinone: A related compound with similar structural features and applications.
Uniqueness
1-Amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
141794-41-4 |
|---|---|
Molekularformel |
C22H17NO4 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
1-amino-2-(2,4-dimethylphenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO4/c1-11-7-8-16(12(2)9-11)27-17-10-15(24)18-19(20(17)23)22(26)14-6-4-3-5-13(14)21(18)25/h3-10,24H,23H2,1-2H3 |
InChI-Schlüssel |
PHZDDNRFLBMCNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-](/img/structure/B13147166.png)





![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione](/img/structure/B13147201.png)
![3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13147207.png)


